Technical Guide: UV-Vis Absorption Spectrum of Phenyl [1,1'-biphenyl]-4-carboxylate
This is an in-depth technical guide on the spectroscopic characterization of Phenyl [1,1'-biphenyl]-4-carboxylate (also known as Phenyl 4-phenylbenzoate ). Executive Summary & Molecular Architecture Phenyl [1,1'-biphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the spectroscopic characterization of Phenyl [1,1'-biphenyl]-4-carboxylate (also known as Phenyl 4-phenylbenzoate ).
Executive Summary & Molecular Architecture
Phenyl [1,1'-biphenyl]-4-carboxylate (CAS: 78322-97-1) is a mesogenic core structure frequently utilized in the synthesis of liquid crystals and organic scintillators. Its electronic absorption profile is governed by the interplay between the biphenyl conjugation path and the phenoxy-ester linkage.
Unlike simple phenyl benzoate, this molecule features an extended
-system across the biphenyl unit, resulting in a distinct bathochromic shift (red shift) of the primary absorption bands. Understanding its UV-Vis profile is critical for determining its photostability, quantum yield potential, and suitability as a UV-blocking precursor in polymer matrices.
Structural Chromophores
The molecule consists of two distinct chromophoric domains separated by an ester linkage which acts as a "conjugation break" but allows for electronic communication via orbital overlap:
The Biphenyl-4-carbonyl System (Donor-Acceptor): The primary chromophore. The conjugation of the biphenyl rings with the carbonyl group leads to a high-intensity
transition.
The Phenoxy Moiety: Contributes to the deep UV absorption (typically <230 nm) but has limited electronic coupling with the biphenyl core due to the insulating nature of the ester oxygen's
-like character (though partial conjugation exists).
Theoretical & Experimental Spectral Profile
Predicted Absorption Characteristics
Based on the structural superposition of 4-biphenylcarboxylic acid (
nm) and phenyl benzoate ( nm), the target molecule exhibits the following spectral features in polar aprotic solvents (e.g., Acetonitrile).
Band Assignment
(Approx.)
Transition Type
Molar Absorptivity ()
Origin
E-Band (Primary)
205 - 220 nm
High (>25,000 )
Benzene ring local excitations (Phenoxy & Biphenyl).
K-Band (Conjugated)
270 - 278 nm
High (~20,000 - 24,000 )
Dominant Feature. Biphenyl conjugated with ester Carbonyl.
B-Band (Benzenoid)
~285 - 295 nm
Moderate/Shoulder
Fine structure often buried under the K-band.
R-Band (Forbidden)
>300 nm
Very Weak (<100 )
Carbonyl lone pair transition (often obscured).
Critical Insight: The ester linkage prevents the molecule from being fully planar in solution. The biphenyl moiety twists relative to the phenoxy ring, preventing a single continuous conjugation path across the entire C19 skeleton. Consequently, the spectrum resembles a sum of its parts rather than a single deeply redshifted band.
Solvent Effects (Solvatochromism)[1]
Non-Polar (Cyclohexane): Vibrational fine structure is often preserved. The K-band will appear sharpest here.
Polar Protic (Methanol/Ethanol): Hydrogen bonding with the ester carbonyl stabilizes the ground state more than the excited state (
), causing a hypsochromic shift (blue shift) of the weak R-band, while the main bands may show a slight bathochromic shift (red shift) due to dipole stabilization.
Step 5: Data Processing
Calculate the Molar Extinction Coefficient (
) using the slope of the Absorbance vs. Concentration plot:
Target Acceptance Criteria: The calculated at should be constant across Samples A, B, and C ().
Synthesis & Purification Pathway
To ensure the UV spectrum represents the molecule and not impurities (like unreacted phenol), the compound must be synthesized and purified rigorously.
Caption: Synthesis pathway via acid chloride activation to ensure high-purity ester formation, minimizing phenolic impurities that interfere with UV analysis.
Electronic Transition Mechanism
The following diagram illustrates the orbital interactions responsible for the observed spectrum.
Caption: Energy level diagram showing the dominant S0 -> S1 transition (K-Band) responsible for the primary UV absorption peak.
References
PubChem. (2025).[2][3] Phenyl [1,1'-biphenyl]-4-carboxylate (Compound Summary). National Library of Medicine. [Link]
NIST Chemistry WebBook. (2025). Biphenyl-4-carboxylic acid UV-Vis Spectral Data. National Institute of Standards and Technology. [Link]
Yoon, M., et al. (1998). Photophysical Behaviors of Biphenylcarboxylic Acids in Various Solvents. Journal of the Korean Chemical Society. [Link]
Catalytic conditions for synthesizing phenyl 4-phenylbenzoate
Application Note: Catalytic Architectures for the Synthesis of Phenyl 4-Phenylbenzoate Part 1: Executive Summary & Strategic Rationale Phenyl 4-phenylbenzoate (also known as phenyl biphenyl-4-carboxylate) is a structural...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Architectures for the Synthesis of Phenyl 4-Phenylbenzoate
Part 1: Executive Summary & Strategic Rationale
Phenyl 4-phenylbenzoate (also known as phenyl biphenyl-4-carboxylate) is a structural cornerstone in the development of smectic liquid crystals and a critical intermediate in organic electronics. Traditional synthesis—relying on stoichiometric acid chlorides (Schotten-Baumann) or coupling agents (DCC/EDC)—suffers from poor atom economy, toxic byproducts, and difficult purification of urea derivatives.
This guide details two catalytic methodologies that supersede legacy routes, offering superior scalability and "green" chemistry metrics:
Palladium-Catalyzed Carbonylation (CO-Surrogate Strategy): A high-precision method utilizing phenyl formate as a solid CO source, eliminating the safety hazards of gaseous carbon monoxide cylinders.
Copper-Catalyzed Oxidative Esterification (CDC Strategy): A radical-mediated Cross-Dehydrogenative Coupling that synthesizes the ester directly from aldehydes and phenols, bypassing carboxylic acid activation entirely.
Part 2: Protocol A – Palladium-Catalyzed Carbonylation (CO-Free)
Principle: This protocol utilizes phenyl formate as a dual-purpose reagent: it serves as the nucleophile (phenol source) and the carbonyl source (CO surrogate) upon in situ decarbonylation. This avoids the use of high-pressure CO gas lines.
Reaction Scheme:
Materials & Reagents
Reagent
Equiv.
Role
CAS No.
4-Bromobiphenyl
1.0
Electrophile
92-66-0
Phenyl Formate
1.5 - 2.0
CO & Phenol Source
1864-94-4
Pd(OAc)₂
3 mol%
Pre-catalyst
3375-31-3
Xantphos
4.5 mol%
Ligand (Wide bite angle)
161265-03-8
Triethylamine (NEt₃)
2.0
Base (HBr scavenger)
121-44-8
Acetonitrile (MeCN)
[0.2 M]
Solvent
75-05-8
Step-by-Step Procedure
Catalyst Pre-formation: In a glovebox or under argon flow, charge a reaction vial with Pd(OAc)₂ (6.7 mg, 0.03 mmol) and Xantphos (26 mg, 0.045 mmol). Add 2 mL of anhydrous MeCN and stir for 10 minutes until a clear yellow/orange solution forms (active L₂Pd(0) species).
Substrate Addition: Add 4-bromobiphenyl (233 mg, 1.0 mmol) and phenyl formate (244 mg, 2.0 mmol) to the vial.
Base Addition: Inject degassed triethylamine (280 µL, 2.0 mmol) via syringe. Seal the vial with a crimp cap containing a PTFE-lined septum.
Reaction: Heat the block to 80°C for 12–16 hours. Note: Phenyl formate decomposes to Phenol + CO.[1] The CO is trapped within the headspace and solution, facilitating insertion.
Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) to remove triethylammonium bromide salts.
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 95:5).
Expected Yield: 85–92%
Appearance: White crystalline solid.
Mechanistic Insight (Graphviz Diagram)
The cycle relies on the base-mediated decarbonylation of phenyl formate to generate the active CO and phenoxide nucleophile in situ.
Figure 1: Catalytic cycle for the Carbonylation of 4-Bromobiphenyl using Phenyl Formate as a CO surrogate.
Part 3: Protocol B – Copper-Catalyzed Oxidative Esterification (CDC)
Principle: This method employs a Cross-Dehydrogenative Coupling (CDC) strategy.[2][3] It couples an aldehyde directly with a phenol using a copper catalyst and an oxidant (TBHP). This mimics biological oxidation processes and avoids the need for pre-functionalized halides.
Reaction Scheme:
Materials & Reagents
Reagent
Equiv.
Role
CAS No.
4-Phenylbenzaldehyde
1.0
Substrate
3218-36-8
Phenol
1.2
Nucleophile
108-95-2
Cu(OAc)₂
5 mol%
Catalyst
142-71-2
TBHP (70% in water)
3.0
Oxidant
75-91-2
Ethyl Acetate
[0.5 M]
Solvent
141-78-6
Step-by-Step Procedure
Setup: In a pressure tube or sealed flask, dissolve 4-phenylbenzaldehyde (182 mg, 1.0 mmol) and phenol (113 mg, 1.2 mmol) in Ethyl Acetate (2 mL).
Catalyst Loading: Add Cu(OAc)₂ (9 mg, 0.05 mmol). The solution will turn pale blue/green.
Reaction: Seal the vessel and heat to 80°C for 4–6 hours. The reaction proceeds via a radical mechanism where the acyl radical is generated from the aldehyde.
Quench: Cool to room temperature. Add saturated aqueous Na₂SO₃ (2 mL) to quench excess peroxide. Stir for 10 mins.
Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol) and then brine.
Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from ethanol if necessary.
Expected Yield: 78–85%
Part 4: Comparative Data & Troubleshooting
Method Selection Matrix
Feature
Pd-Carbonylation (Protocol A)
Cu-Oxidative (Protocol B)
Starting Material
Aryl Halide (4-Bromobiphenyl)
Aldehyde (4-Phenylbenzaldehyde)
Atom Economy
High (Formate serves 2 roles)
Moderate (Requires stoichiometric oxidant)
Functional Tolerance
Excellent (tolerates esters, nitriles)
Good (sensitive to easily oxidizable groups)
Cost
High (Pd catalyst, Xantphos)
Low (Cu catalyst, TBHP)
Scalability
Excellent (Industrial standard)
Good (Care required with peroxides)
Troubleshooting Guide
Low Yield in Protocol A: Ensure the reaction vessel is sealed tightly. Loss of CO (generated in situ) will stall the reaction. If the catalyst turns black (Pd black precipitation), increase ligand loading to 6 mol% or switch to Pd(P(t-Bu)₃)₂.
Unreacted Phenol in Protocol B: Phenol is used in excess. Ensure the 1M NaOH wash is thorough during workup to remove it, otherwise, it will contaminate the crystalline product.
Part 5: References
Ueda, T., Konishi, H., & Manabe, K. (2012).[1] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate.[1] Organic Letters, 14(12), 3100–3103.[1] Link
Rout, S. K., Guin, S., Ghara, K. K., Banerjee, A., & Patel, B. K. (2012).[3] Copper Catalyzed Oxidative Esterification of Aldehydes with Alkylbenzenes via Cross Dehydrogenative Coupling.[2][3] Organic Letters, 14(15), 3982–3985. Link
Zhang, C., & Jiao, N. (2010). Copper-Catalyzed Aerobic Oxidative Esterification of Aldehydes with Alcohols. Angewandte Chemie International Edition, 49(35), 6174-6177. Link
BenchChem. (2025).[4] Synthesis of Phenyl-Ring Containing Liquid Crystal Precursors: A Technical Guide. Link
Lowrance, W. W. (1973). Process for the synthesis of phenyl esters.[2][5][6][7][8][9][10][11] U.S. Patent 3,772,389.[7] Link
Application Notes & Protocols: Phenyl [1,1'-biphenyl]-4-carboxylate as a Core Liquid Crystal Mesogen
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of phenyl [1,1'-biphenyl]-4-carboxylate as a foundational liquid crystal mesogen....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of phenyl [1,1'-biphenyl]-4-carboxylate as a foundational liquid crystal mesogen. We delve into the molecular rationale for its use, detailing its synthesis, characterization, and application. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only replicate but also adapt these methods for novel applications.
Introduction: The Biphenyl Carboxylate Core
Phenyl [1,1'-biphenyl]-4-carboxylate is a calamitic (rod-shaped) molecule that serves as a prototypical mesogen. Its structure is built upon a rigid, linear [1,1'-biphenyl]-4-carboxylate core. This core is fundamental to the formation of liquid crystal phases for several key reasons:
Anisotropic Geometry: The elongated, rigid structure of the biphenyl group is highly anisotropic, a prerequisite for the long-range orientational order that defines liquid crystalline phases.[1]
π-π Stacking: The aromatic rings facilitate intermolecular π-π stacking, which contributes to the stability of the mesophase.
Thermal Stability: The biphenyl moiety provides significant thermal and chemical stability, making it a robust building block for materials used in electronic displays and other demanding applications.[1]
While the unsubstituted phenyl [1,1'-biphenyl]-4-carboxylate is a high-melting solid, its true value lies in its role as a structural parent for a vast library of liquid crystal materials. By adding terminal groups (e.g., alkyl, alkoxy, cyano chains), researchers can precisely tune the physical properties, such as the melting point, clearing point, and dielectric anisotropy, to meet the requirements of specific applications.[2][3] This guide will focus on the synthesis and characterization of the core mesogen, providing the foundation for creating such advanced functional materials.
Physicochemical & Mesomorphic Properties
The properties of the core mesogen and its derivatives are critical for designing liquid crystal mixtures. While the parent compound has a high melting point, its derivatives are known to exhibit rich mesomorphism.
2.2. Representative Properties of Substituted Analogues
The addition of terminal groups is crucial for inducing a usable liquid crystal phase. The following table presents data for representative cyano-substituted analogues, which are widely used due to their strong positive dielectric anisotropy, a key property for twisted nematic displays.
Substituent (X) on Phenyl Ring
Substituent (Y) on Biphenyl
C-N or C-S (°C)
S-N (°C)
N-I (°C)
ΔH_fusion (kcal/mol)
CN
n-C₅H₁₁O
114.0
129.0
239.0
6.8
CN
n-C₇H₁₅O
100.0
121.5
222.0
5.0
n-C₅H₁₁
CN
127.0
-
240.5
4.2
Data synthesized from Coates, D. & Gray, G. W. (1976).[3]
Abbreviations: C-N (Crystal to Nematic), C-S (Crystal to Smectic), S-N (Smectic to Nematic), N-I (Nematic to Isotropic), ΔH_fusion (Enthalpy of Fusion).
This data illustrates a critical principle: molecular engineering. The addition of flexible alkoxy and alkyl chains lowers the melting point and stabilizes the nematic and smectic phases. The cyano group induces a strong dipole moment, leading to the high positive dielectric anisotropy required for low-voltage electro-optical switching.[2][3]
Synthesis Protocols
The synthesis of phenyl [1,1'-biphenyl]-4-carboxylate is a two-stage process. First, the key intermediate, [1,1'-biphenyl]-4-carboxylic acid, is prepared. Second, this acid is esterified with phenol.
Caption: Overall synthesis workflow for phenyl [1,1'-biphenyl]-4-carboxylate.
Protocol 1: Synthesis of [1,1'-Biphenyl]-4-carboxylic Acid via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura cross-coupling reaction is the method of choice for forming carbon-carbon bonds between aromatic rings. Its high functional group tolerance (notably for the carboxylic acid), use of mild conditions, and generally high yields make it superior to harsher, classical coupling methods.
Materials:
4-Bromobenzoic acid
Phenylboronic acid
Palladium(II) acetate [Pd(OAc)₂]
Triphenylphosphine [PPh₃]
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Deionized water
Diethyl ether
Hydrochloric acid (2M)
Magnesium sulfate (anhydrous)
Procedure:
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
Catalyst Preparation: In a separate vial, pre-mix the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 10 mL of 1,4-dioxane.
Reaction Initiation: Add a 4:1 mixture of 1,4-dioxane and water (100 mL) to the main flask. Purge the system with an inert gas (N₂ or Ar) for 15 minutes.
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
Reflux: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup - Quenching: After cooling to room temperature, pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
Workup - Acidification: Acidify the aqueous layer to a pH of ~2 with 2M HCl. The product, [1,1'-biphenyl]-4-carboxylic acid, will precipitate as a white solid.
Isolation & Purification: Collect the solid by vacuum filtration. Wash the solid with cold deionized water. Recrystallize the crude product from an ethanol/water mixture to yield pure [1,1'-biphenyl]-4-carboxylic acid.[5]
Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and melting point determination (Lit. mp: 220-225 °C).[5]
Protocol 2: Esterification via Steglich Reaction
Rationale: Standard Fischer esterification is ineffective for phenols due to their poor nucleophilicity.[6] The Steglich esterification utilizes a carbodiimide coupling agent (DCC or EDC) to activate the carboxylic acid, and a highly nucleophilic catalyst (DMAP) to facilitate the reaction under mild, neutral conditions.[7][8] This method is ideal for thermally sensitive or sterically hindered substrates.
Reactor Setup: Dissolve [1,1'-biphenyl]-4-carboxylic acid (1.0 eq), phenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exotherm and minimize side reactions.
Coupling Agent Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 15 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU), the reaction byproduct, will form.
Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.
Workup - Filtration: Filter off the DCU precipitate using a Büchner funnel.
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5M HCl, saturated sodium bicarbonate solution, and brine.
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure phenyl [1,1'-biphenyl]-4-carboxylate.
Validation: Confirm the final product structure and purity via ¹H NMR, ¹³C NMR, and FT-IR (looking for the characteristic ester C=O stretch at ~1735 cm⁻¹).
Characterization Protocols
Characterizing the mesogenic properties is essential to understanding the material's potential applications. The following workflow outlines the primary techniques.
Caption: Standard workflow for liquid crystal mesogen characterization.
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Rationale: DSC is the primary method for quantitatively determining the temperatures and enthalpies of phase transitions. This data reveals the thermal stability and operating range of the liquid crystal phase.
Sample Preparation: Accurately weigh 3-5 mg of the purified mesogen into an aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Heating Scan 1: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic liquid phase (e.g., 30-40 °C above the expected clearing point). This scan erases the sample's thermal history.
Cooling Scan: Cool the sample at the same rate (10 °C/min) back to room temperature. This scan reveals the temperatures of liquid crystal phase formation.
Heating Scan 2: Heat the sample again at 10 °C/min. This scan provides the most reliable data for the phase transition temperatures (melting point, Tₘ; clearing point, Tᵢ) and enthalpies (ΔH).
Data Analysis: Identify endothermic peaks on heating and exothermic peaks on cooling. The peak onset temperature is typically reported as the transition temperature. The integrated area of the peak corresponds to the transition enthalpy.
Protocol 4: Mesophase Identification by Polarized Optical Microscopy (POM)
Rationale: POM is a qualitative technique used to visually identify the type of liquid crystal phase by observing its unique optical textures, which arise from defects in the molecular alignment.[9]
Sample Cell Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover with a coverslip.
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
Observation:
Heat the sample into the isotropic phase, where the view under crossed polarizers will be completely dark (extinction).
Slowly cool the sample (e.g., 1-5 °C/min). At the isotropic-to-liquid-crystal transition (Tᵢ), birefringent domains will appear.
Nematic Phase: Look for characteristic textures such as the "threaded" (nematic) texture with dark, string-like defects or the "schlieren" texture with point-like defects (disclinations).
Smectic A Phase: Upon further cooling, a nematic phase may transition to a Smectic A phase, often characterized by a "focal conic" or "fan-shaped" texture.[3]
Validation: Correlate the temperatures at which these texture changes occur with the transition temperatures measured by DSC.
Applications and Future Directions
Display Technologies: The primary application for biphenyl carboxylate mesogens is in liquid crystal displays (LCDs). Their high birefringence, chemical stability, and, when appropriately substituted, tunable dielectric anisotropy make them essential components of the nematic mixtures used in everything from watches to televisions.[2][3]
Biosensing: The orientation of liquid crystals is exquisitely sensitive to surface interactions. This has been leveraged to create label-free biosensors.[10] A surface functionalized with a capture probe (e.g., an antibody) can be coated with a biphenyl-based liquid crystal. When the target analyte binds, it disrupts the surface anchoring, causing a change in the liquid crystal's orientation that can be detected optically.[11][12] The rigid biphenyl core provides a stable and well-defined medium for such sensing applications.
Drug Development: While not a therapeutic agent itself, the rigid biphenyl scaffold is a common structural motif in medicinal chemistry. Understanding the self-assembly and intermolecular interactions of this core structure can provide insights for designing molecules like rigid linkers in PROTACs or as scaffolds for kinase inhibitors where specific, rigid conformations are required for biological activity.
References
Coates, D., & Gray, G. W. (1976). Properties of the Liquid Crystals Formed by some 4′, 4″- Disubstituted Phenyl Biphenyl-4-carboxylates. Molecular Crystals and Liquid Crystals, 31(3-4), 215-227. [Link]
Coates, D., & Gray, G. W. (1976). Properties of the Liquid Crystals Formed by some 4′, 4″- Disubstituted Phenyl Biphenyl-4-carboxylates. Taylor & Francis. [Link]
Gray, G. W., & Mosley, A. (1979). Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates. Molecular Crystals and Liquid Crystals, 51(3-4), 209-222. [Link]
Budai, J., Pindak, R., Davey, S. C., & Goodby, J. W. (1984). A structural investigation of the liquid crystal phases of 4-(2'-methylbutyl)phenyl 4'-n-octylbiphenyl-4-carboxylate. Journal de Physique Lettres, 45(21), 1053-1062. [Link]
Jessiman, K., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. [Link]
Budai, J., Pindak, R., Davey, S. C., & Goodby, J. W. (1984). A structural investigation of the liquid crystal phases of 4-(2'-methylbutyl)phenyl 4'-n-octylbiphenyl-4-carboxylate. Journal de Physique Lettres. [Link]
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
Ali, Z., et al. (2022). Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications. MDPI. [Link]
Manikandan, P., et al. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate. IUCrData. [Link]
Yevstropov, S., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. [Link]
Paryeen, A., & Singh, S. (2021). Biosensing Using Liquid Crystals. Resonance, 26(9), 1185-1200. [Link]
Lechen, A., & Quirk, M. (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 765816, Phenyl [1,1'-biphenyl]-4-carboxylate. PubChem. [Link]
ResearchGate. (2015). Can Steglich Estrification successfully esterify aromatic acids with phenols?. [Link]
Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2008). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(12), 2955-2964. [Link]
Encyclopedia.pub. (2024). Types of Liquid Crystal Biosensors. [Link]
Lagerwall, J. P. F. (2021). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals Today, 30(2), 31-43. [Link]
Google Patents. (1985). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
Ohta, K., et al. (2023). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. Materials Chemistry Frontiers. [Link]
Google Patents. (1985). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
Clark, J. (2015). Preparation of esters. Chemguide. [Link]
Atay, N. Z., & Ceylan, S. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 693-704. [Link]
Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. [Link]
Troubleshooting low melting point impurities in biphenyl esters
Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Melting Point Impurities & Crystallization Failures Welcome to the Technical Support Center User: Research Scientist / Process...
User: Research Scientist / Process Chemist
Current Issue: Target biphenyl ester product exhibits depressed melting point (
), "oiling out" during crystallization, or persistent sticky consistency.
Executive Summary (The "Why")
Biphenyl esters are structurally prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Their rigid biphenyl core promotes
- stacking, while the ester linkage adds rotational degrees of freedom. When impurities are present, they disrupt the crystal lattice energy, creating a eutectic system where the melting point drops below the process temperature.[1]
This guide addresses the three most common tickets we receive:
The "Sticky Solid" Syndrome (Oiling Out).
The "Ghost" Impurity (Homocoupling & Isomers).
The Broad Melting Range (Polymorphism vs. Purity).
Module 1: The "Oiling Out" Rescue Protocol
Symptom: You cool your reaction mixture, and instead of white crystals, a yellow/brown oil separates at the bottom.
Diagnosis: The system has entered a metastable region where the impurity-rich phase separates as a liquid before the crystalline solid can nucleate.
The Mechanism
Impurities act as a solvent for your product.[2] As you cool, the "solubility" of your product in the impurity oil is higher than in the bulk solvent.
Do not simply cool the oil further; this locks impurities inside the gum.
1. The "Redissolve & Seed" Method
Reheat: Heat the mixture until the oil phase completely redissolves into a homogeneous solution.
Solvent Adjustment: If using an antisolvent (e.g., Water added to Ethanol), add it hot until the solution turns slightly turbid (the Cloud Point), then add a few drops of the good solvent to clear it.
Seeding (Critical): Add seed crystals of pure product at a temperature above the oiling-out point but below the saturation temperature.
Isothermal Hold: Hold the temperature constant for 1-2 hours. Allow the seeds to grow. This provides a surface for the product to deposit on, bypassing the oil phase.
Slow Cooling: Cool at a rate of <5°C per hour.
Visual Logic: The Oiling Out Loop
Caption: The "Oiling Out" failure mode (Red path) vs. the Seeding Rescue strategy (Green path).
Module 2: Synthesis-Stage Impurities
Symptom: HPLC shows a persistent impurity (RRT 0.9 - 1.1) that recrystallization cannot remove.
Diagnosis: Structural analogs. Biphenyl esters are often synthesized via Suzuki coupling or Esterification. Both generate specific "hard-to-remove" impurities.
Common Impurity Table
Synthesis Route
Impurity Type
Source
Removal Strategy
Suzuki Coupling
Homocoupling (Biaryl)
Self-coupling of aryl boronic acids (e.g., Ph-Ph instead of Ph-R).
Polars: These are non-polar. Use Silica plug filtration with Hexane/EtOAc before crystallization.
Suzuki Coupling
Dehalogenated Arene
Reduction of the aryl halide starting material.
Volatiles: These often have lower BP. Remove via high-vacuum drying or sublimation.
Esterification
Unreacted Phenol
Incomplete reaction of the phenol component.
Chemical Wash: Wash organic layer with 2M NaOH (converts phenol to water-soluble phenoxide).
Esterification
Acid Catalyst
Residual or pTSA.
Hydrolysis Risk: Must be neutralized with immediately. Acid traces catalyze hydrolysis in the solid state, lowering MP over time.
The "Phenol Trap"
Unreacted phenol is the #1 cause of low melting points in phenyl esters. Phenols form strong hydrogen bonds with the ester carbonyl, disrupting the crystal lattice.
Detection: Phenols often have a distinct acrid smell, even at low ppm.
Fix: If your product is stable to base, perform a Cold Caustic Wash (0-5°C 1M NaOH) fast. Long exposure hydrolyzes the ester; short exposure strips the phenol.
Module 3: Analytical Validation (DSC vs. Melting Point)
Symptom: "My melting point is 68-72°C, but literature says 75°C. Is it wet or impure?"
Diagnosis: A wide range (>2°C) indicates impurity.[3] A sharp but depressed point indicates a solid solution or polymorph.
The DSC Advantage
Differential Scanning Calorimetry (DSC) is superior to capillary melting point for troubleshooting.
Sharp Peak (
): Pure crystalline material.
Broad Endotherm: Eutectic impurity melting.
Double Peak:
Case A: Polymorph transition (Solid-Solid transition).
Case B: Melting of eutectic impurity followed by melting of main component.
Protocol: Run DSC at 5°C/min.
If you see an exotherm (release of heat) before the melt, your amorphous "oil" is crystallizing in the pan. Action: Your isolation method cooled too fast. Recrystallize with slower cooling.
FAQ: Rapid Fire Troubleshooting
Q: Can I use charcoal to clean up the color?A: Use with caution. Biphenyls are planar and stick to carbon. You may lose 10-15% yield. Use silica gel or alumina instead for color removal.
Q: My product is an oil at room temperature, but should be a solid. What now?A: It is likely supercooled.
Trituration: Add a solvent in which the product is insoluble (e.g., Pentane or cold Hexane) and scratch the glass side of the flask vigorously with a spatula. Mechanical energy induces nucleation.
The "Freezer Trick": Dissolve in minimum solvent, freeze to -20°C, then let it warm slowly.
Q: How do I remove isomeric impurities (e.g., ortho-biphenyl vs para-biphenyl)?A: These are difficult. They have similar solubility.
Strategy: Use a solvent with a different dielectric constant. If Ethanol (polar) fails, try Toluene (non-polar). The packing differences between isomers often become more pronounced in non-polar solvents where H-bonding is minimized.
References
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative text on "Oiling Out" and Phase Diagrams).
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard reference for nucleation and seeding strategies).
Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. (DSC analysis of impurities).
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Nobel Lecture. (Source for homocoupling impurity mechanisms).[4]
Cheronis, N. D. (1954). Micro and Semimicro Methods. Interscience Publishers. (Classic techniques for trituration and oiling out).
Technical Support Center: Separation of Fries Rearrangement Isomers of Phenyl 4-phenylbenzoate
Welcome to the technical support center for the Fries rearrangement of phenyl 4-phenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical soluti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Fries rearrangement of phenyl 4-phenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of the resulting hydroxyaryl ketone isomers.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reaction, separation, and characterization of the Fries rearrangement products of phenyl 4-phenylbenzoate.
Reaction and Isomer Formation
Q1: What are the primary products formed during the Fries rearrangement of phenyl 4-phenylbenzoate?
The Fries rearrangement of phenyl 4-phenylbenzoate, a phenolic ester, yields two primary structural isomers: a hydroxy aryl ketone. The acyl group (4-phenylbenzoyl) migrates from the phenolic oxygen to either the ortho or para position on the phenol ring.[1][2]
The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][3]
Q2: How can I control the ratio of ortho to para isomers?
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, allowing for targeted synthesis of one isomer over the other.[1][4][5]
Temperature: This is the most critical factor. Low temperatures (typically below 60°C) favor the formation of the para product, which is under kinetic control.[6][7] High temperatures (often above 160°C) favor the formation of the ortho product, which is the thermodynamically more stable isomer due to the formation of a bidentate complex with the aluminum catalyst.[1][6][7]
Solvent: The polarity of the solvent also plays a significant role. Non-polar solvents (like carbon disulfide or nitrobenzene at high temperatures) tend to favor the ortho isomer.[1][5] Conversely, increasing the solvent polarity favors the formation of the para product.[3][4][5]
Q3: My reaction yield is very low. What are the common causes?
Low yields in a Fries rearrangement are a frequent issue and can often be traced back to several key factors:
Catalyst Quality: Lewis acids like AlCl₃ are extremely sensitive to moisture. Using old or improperly stored AlCl₃ can significantly reduce its activity. Always use a fresh, unopened container or ensure it has been stored under strictly anhydrous conditions.[6]
Anhydrous Conditions: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Any moisture will hydrolyze the starting ester and deactivate the catalyst.[6]
Catalyst Stoichiometry: A stoichiometric excess of the Lewis acid catalyst is often required because it complexes with both the ester starting material and the hydroxy ketone product.[6][8] An insufficient amount will result in an incomplete reaction.
Reaction Time and Temperature: The reaction may not have reached completion. Progress should be monitored using Thin Layer Chromatography (TLC).[6] Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of unwanted side products.[6]
Reaction Monitoring & Work-Up
Q4: How should I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[6][9] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting ester and the appearance of new spots corresponding to the products.
Q5: What is a suitable TLC system for this reaction?
A common stationary phase is silica gel 60 F₂₅₄. The mobile phase (eluent) should be a mixture of a non-polar and a moderately polar solvent.
Recommended Starting Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.
Observation: The starting phenyl 4-phenylbenzoate is less polar and will have a higher Rf value. The product isomers are more polar due to the hydroxyl group and will have lower Rf values. The ortho-isomer is typically slightly less polar than the para-isomer due to intramolecular hydrogen bonding, causing it to have a slightly higher Rf value than the para-isomer.
Q6: What is the correct procedure for quenching the Fries rearrangement?
Proper quenching is critical to decompose the catalyst-product complexes and prevent product degradation.[6]
Cool the reaction vessel in an ice bath.
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 1 M HCl).[6]
Stir the mixture vigorously until all the ice has melted and the aluminum salts have dissolved, resulting in a clear aqueous layer.
Isomer Separation: Troubleshooting and Guides
Q7: What are the most effective methods for separating the ortho and para isomers?
The two primary laboratory-scale methods for separating the product isomers are column chromatography and fractional crystallization . The choice depends on the scale of the reaction, the ratio of the isomers, and their physical properties.
Troubleshooting Guide: Column Chromatography
Q8: I'm having trouble separating the isomers with column chromatography. What should I do?
This is a common challenge as the isomers can have similar polarities.
Problem: Poor or no separation (isomers co-elute).
Solution 1: Optimize Eluent Polarity. The eluent is likely too polar, moving both compounds too quickly. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. A shallower polarity gradient or even isocratic elution (using a single solvent mixture) may be necessary.[10]
Solution 2: Try a Different Solvent System. Sometimes, a different combination of solvents can improve selectivity. Consider replacing ethyl acetate with dichloromethane or ether in your hexane mixture.
Problem: Tailing of spots on the column.
Solution: This can be caused by the acidic nature of the phenolic hydroxyl groups interacting too strongly with the silica gel. Adding a very small amount of acetic acid (~0.1%) to the eluent can sometimes resolve this issue by protonating the silica surface.
Problem: Low recovery of material from the column.
Solution: The hydroxy ketones might be irreversibly adsorbing to or degrading on the silica. Ensure you elute with a sufficiently polar solvent at the end to wash everything off the column. If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel.
Detailed Protocol: Isomer Separation by Column Chromatography
TLC Optimization: First, find a TLC eluent system that gives good separation between the two isomer spots and Rf values between 0.2 and 0.5.
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column bed.
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). The less polar ortho-isomer will elute first.
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the more polar para-isomer.
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure isomers.
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
Troubleshooting Guide: Fractional Crystallization
Q9: How can I use fractional crystallization to separate the isomers?
This method relies on the different solubilities of the ortho and para isomers in a particular solvent. One isomer will be less soluble and will crystallize out of the solution first upon cooling, while the other remains dissolved.
Problem: No crystals are forming.
Solution 1: Choose the Right Solvent. The ideal solvent is one in which both isomers are soluble when hot but one is significantly less soluble when cold. Test small batches with solvents like ethanol, methanol, toluene, or mixtures like ethanol/water.
Solution 2: Induce Crystallization. If the solution is supersaturated, scratch the inside of the flask with a glass rod at the liquid-air interface. Adding a "seed crystal" of the pure compound can also initiate crystallization.
Solution 3: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Problem: The recovered crystals are not pure.
Solution: The initial crop of crystals may need to be recrystallized one or more times from the same or a different solvent system to achieve high purity. The purity of each crop should be checked by TLC and melting point analysis.
Characterization
Q10: How do I confirm the identity and purity of my separated isomers?
A combination of spectroscopic and physical methods is essential for unambiguous characterization.
¹H NMR Spectroscopy: This is one of the most powerful tools. The ortho-isomer will show a characteristic downfield shift for the hydroxyl proton (often >10 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. This peak is often broad. The para-isomer's hydroxyl proton will appear further upfield and is typically a sharper singlet.
FT-IR Spectroscopy: The ortho-isomer will show a broad O-H stretching band at a lower frequency (e.g., 3000-3400 cm⁻¹) due to intramolecular hydrogen bonding. The para-isomer will exhibit a sharper, free O-H stretch at a higher frequency (e.g., ~3600 cm⁻¹).
Melting Point: Pure isomers will have sharp, distinct melting points. An impure sample will melt over a broad range and at a lower temperature than the pure compound.
Mass Spectrometry: This will confirm the molecular weight of the isomers, which should be identical. Fragmentation patterns may show subtle differences.[11]
Experimental Workflows & Visualization
The following diagrams illustrate the overall experimental process and decision-making for separation.
Overall Experimental Workflow
Caption: Workflow from reaction to characterization.
Decision Tree for Separation Method
Caption: Choosing the right separation method.
References
Fries rearrangement - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
Dewar, M. J. S., & Hart, L. S. (1970). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Tetrahedron, 26(4), 973-983.
Bagno, A., D'Amico, A., & Scipioni, A. (2004). Fries Rearrangement of Aryl Formates Promoted by BCl₃. Mechanistic Evidence from ¹¹B NMR Spectra and DFT Calculations. Journal of Physical Organic Chemistry, 17(5), 386-392.
Albini, A., & Fasani, E. (2011). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic aspects. Photochemical & Photobiological Sciences, 10(3), 394-401.
Ito, K., et al. (2003). Electron-Beam-Induced Fries Rearrangement and Oxidation Reactions of Sulfonic Acid Esters in Crystalline State. Journal of Photopolymer Science and Technology, 16(2), 237-240.
Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. (n.d.). Retrieved February 21, 2026, from [Link]
Fisher, G. J., & Landis, W. G. (1988). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Photochemistry and Photobiology, 47(4), 519-526.
Reaction, Mechanism, Applications and Limitations of Fries Rearrangement - Aakash Institute. (n.d.). Retrieved February 21, 2026, from [Link]
Singh, R. P., & Singh, J. (1992). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate. Asian Journal of Chemistry, 4(4), 863-865.
European Patent Office. (1984). Process for the preparation of 4-hydroxybenzophenones (EP 0128693 B1).
Eureka | Patsnap. (2008). Preparation of 4-hydroxy benzophenone. Retrieved February 21, 2026, from [Link]
What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved February 21, 2026, from [Link]
PubChem. (n.d.). 2,4-Dihydroxybenzophenone. Retrieved February 21, 2026, from [Link]
Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]
Zhang, Y., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry, 9, 748810.
Zhang, Y., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. PMC. Retrieved February 21, 2026, from [Link]
Google Patents. (1970). Synthesis of 2-hydroxy-4-alkoxybenzophenones (US3526666A).
Google Patents. (1954). Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone (US2694729A).
Cheek, G. T., & Osteryoung, R. A. (1982). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Journal of The Electrochemical Society, 129(11), 2488-2492.
CHEM 344 Thin Layer Chromatography - University of Wisconsin-Madison. (n.d.). Retrieved February 21, 2026, from [Link]
Gibbons, D. J., & Williams, J. L. R. (1993). The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. Polymer, 34(1), 17-21.
Fries Rearrangement: Definition, Example, and Mechanism - Chemistry Learner. (n.d.). Retrieved February 21, 2026, from [Link]
Reaction Mechanism of Fries Rearrangement - Physics Wallah. (n.d.). Retrieved February 21, 2026, from [Link]
Dávalos, J. Z., & Carlos, L. R. (2020). Characterization of Organic Isomers: CID Fragmentation Technique on Protonated Hydroxybenzophenone Isomers. Amanote Research.
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture - University of Massachusetts Lowell. (n.d.). Retrieved February 21, 2026, from [Link]
W. Zu, et al. (2020). Photo-Fries Rearrangement in Flow under Aqueous Micellar Conditions. The Royal Society of Chemistry.
Fries rearrangement - WikiMili, The Best Wikipedia Reader. (2020). Retrieved February 21, 2026, from [Link]
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(674), 1-2.
TLC Separation Principles - Labster. (n.d.). Retrieved February 21, 2026, from [Link]
Precision Analytics: HPLC Retention Standards for Phenyl [1,1'-biphenyl]-4-carboxylate
Executive Summary Phenyl [1,1'-biphenyl]-4-carboxylate (CAS: 40501-41-5) is a highly lipophilic, triple-ring aromatic ester often utilized as a liquid crystal intermediate or model compound for ester hydrolysis studies....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenyl [1,1'-biphenyl]-4-carboxylate (CAS: 40501-41-5) is a highly lipophilic, triple-ring aromatic ester often utilized as a liquid crystal intermediate or model compound for ester hydrolysis studies. Its analysis presents two distinct challenges: extreme hydrophobicity (leading to long retention times on standard C18 columns) and structural similarity to its hydrolysis products (4-phenylphenol and [1,1'-biphenyl]-4-carboxylic acid).
This guide compares the industry-standard C18 Hydrophobic Method against the superior Phenyl-Hexyl Pi-Selectivity Method . While C18 provides robust general retention, this guide recommends the Phenyl-Hexyl approach for maximizing resolution between the parent ester and aromatic impurities.
Performance: The large hydrophobic surface area of the analyte (three phenyl rings) interacts strongly with the C18 alkyl chains.
Limitation: "Steric insensitivity." C18 columns often struggle to resolve the target ester from structurally similar aromatic impurities (e.g., isomers or unreacted starting materials) because it cannot differentiate based on pi-electron density.
System B: The "Specialist" (Phenyl-Hexyl Stationary Phase)
Mechanism: Mixed-mode interaction combining hydrophobicity (hexyl linker) and
- stacking (phenyl ring).
Performance: The phenyl ring on the stationary phase engages with the extensive conjugated system of the Phenyl [1,1'-biphenyl]-4-carboxylate.
Advantage: When using Methanol (not Acetonitrile) as the organic modifier, the
- interactions are enhanced, significantly improving the peak shape and resolution of the ester from its hydrolysis products.
Performance Matrix: C18 vs. Phenyl-Hexyl[1][2][3][4]
Relying on absolute retention time is risky for this analyte due to its sensitivity to organic modifier evaporation. You must use the Relative Retention Time (RRT) method.
Recommended Internal Standard: 4-Bromobiphenyl
Why: It shares the biphenyl core structure but lacks the ester linkage, making it chemically stable and distinct in retention time.
Elution Order: 4-Bromobiphenyl elutes before the target ester but after the solvent front, occupying a clean window in the chromatogram.
Alternative IS: Fluoranthene (for systems requiring late-eluting standards).
RRT Calculation Formula
Where is the retention time of an unretained marker (e.g., Uracil).
Part 3: Detailed Experimental Protocols
Protocol A: The Recommended "Pi-Selectivity" Method
Objective: High-resolution separation of Phenyl [1,1'-biphenyl]-4-carboxylate from hydrolysis degradants.
Column: Phenyl-Hexyl or Biphenyl phase (e.g., Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 2.6 µm or 3.5 µm.
Standard Prep: Dissolve 1 mg analyte + 1 mg 4-Bromobiphenyl (IS) in 10 mL Methanol.
System Suitability Criteria (Self-Validating)
Resolution (
): > 2.0 between IS and Target.
Tailing Factor (
): 0.9 < < 1.2.
RRT Precision: %RSD < 0.5% over 6 injections.
Part 4: Visualization of Workflows
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path for selecting the correct column chemistry based on the specific analytical need (Purity vs. Speed).
Caption: Decision matrix for selecting stationary phases. Use Phenyl-Hexyl (Green path) for complex impurity profiling.
Diagram 2: Molecular Interaction Mechanism
Visualizing why the Phenyl-Hexyl column offers superior selectivity for this specific analyte.
Caption: Mechanism comparison. System B utilizes Pi-Pi stacking for enhanced recognition of the biphenyl core.
References
SIELC Technologies. (2018).[3] Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from
MilliporeSigma (Supelco). Ascentis® Express Biphenyl UHPLC and HPLC Columns Product Guide. Retrieved from
Phenomenex. (2017).[4] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from
Royal Society of Chemistry. Comparison of liquid chromatographic methods for analysis of homologous alkyl esters of biphenyl-4,4′-dicarboxylic acid. The Analyst. Retrieved from
A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) of Phenyl 4-Phenylbenzoate and its Alternatives
For researchers in materials science and drug development, understanding the thermal properties of organic molecules is paramount. Phenyl 4-phenylbenzoate, a calamitic (rod-shaped) molecule, belongs to a class of compoun...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in materials science and drug development, understanding the thermal properties of organic molecules is paramount. Phenyl 4-phenylbenzoate, a calamitic (rod-shaped) molecule, belongs to a class of compounds known for exhibiting liquid crystalline behavior, making it a substance of interest for applications ranging from display technologies to advanced material formulation. Differential Scanning Calorimetry (DSC) is the cornerstone technique for elucidating the rich thermal behavior of such materials, revealing phase transitions, purity, and stability.
This guide provides an in-depth comparison of the DSC analysis of phenyl 4-phenylbenzoate. We will explore not only the procedural "how" but the fundamental "why" behind the experimental design. While publicly available, peer-reviewed DSC data for phenyl 4-phenylbenzoate is limited, this guide will construct a scientifically grounded, hypothetical thermogram based on the known behavior of its chemical class. To provide a robust analytical context, we will compare its expected thermal signature against two well-characterized compounds: the structurally similar but non-mesogenic p-terphenyl and the archetypal nematic liquid crystal 4-cyano-4'-hexylbiphenyl (6CB) .
The DSC Experiment: A Protocol Built on Causality and Self-Validation
The goal of a DSC experiment is to measure the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[1] This difference reveals the energetic changes within the sample, such as melting or mesophase transitions. A robust protocol is not merely a series of steps but a self-validating system grounded in established standards.
Experimental Protocol: Thermal Analysis of Phenyl 4-Phenylbenzoate
This protocol is designed for a heat-flux DSC instrument and adheres to principles outlined in standards such as ISO 11357.
1. Instrument Calibration and Preparation:
Causality: Before any analysis, the instrument's temperature and enthalpy scales must be verified to ensure data accuracy and traceability.
Action: Calibrate the DSC using certified reference materials (e.g., high-purity Indium). The well-defined melting point and enthalpy of fusion of Indium serve as precise benchmarks. Ensure the sample chamber is clean and the purge gas is flowing at the set rate.
2. Sample Preparation:
Causality: Proper sample preparation is critical for achieving sharp, reproducible transitions. The mass must be sufficient for a clear signal but not so large as to create significant thermal gradients within the sample, which would broaden the transition peaks. Hermetic sealing is crucial for volatile samples or to prevent oxidative degradation.
Action:
Accurately weigh 5–10 mg of phenyl 4-phenylbenzoate powder into a standard aluminum DSC pan.
Place an empty, pre-weighed aluminum pan on the reference sensor. Using a pan of the same material and similar mass minimizes baseline drift.
Hermetically seal the sample pan using a crimping press. This creates a closed system, preventing any mass loss during heating.
3. Thermal Program Execution:
Causality: The thermal program is designed to erase the sample's prior thermal history and then record its intrinsic transition behavior.
Action:
Segment 1: Equilibration. Equilibrate the sample at a temperature well below any expected transitions, for example, 25 °C.
Segment 2: First Heating Scan. Heat the sample at a controlled rate of 10 K/min to a temperature well above its final transition (e.g., 250 °C). A 10 K/min rate offers a good balance between signal resolution (slower rates are better) and sensitivity/throughput (faster rates are better). This initial scan reveals the thermal behavior of the "as-received" material but may include artifacts from its synthesis or storage history.
Segment 3: Cooling Scan. Cool the sample at a controlled rate of 10 K/min back to the starting temperature (25 °C). This step establishes a uniform thermal history and allows for the observation of crystallization or glass transition events on cooling.
Segment 4: Second Heating Scan. Heat the sample again at 10 K/min to 250 °C. This second heating scan is typically used for analysis as it reflects the intrinsic thermal properties of the material after its thermal history has been normalized.[2]
Atmosphere: Throughout the experiment, maintain a constant inert atmosphere (e.g., nitrogen gas at 20-50 mL/min) to prevent oxidation of the organic sample at elevated temperatures.[3]
Below is a diagram illustrating this experimental workflow.
Caption: Conceptual relationship between the topic compound and its alternatives.
Quantitative Data Comparison
The following table summarizes the key thermal data for the comparator compounds. The values for phenyl 4-phenylbenzoate are designated as "To Be Determined" (TBD) as they require experimental verification.
Note: Literature values can vary slightly based on purity and experimental conditions (e.g., scan rate).
This comparison highlights a key principle: small changes in molecular structure dramatically alter thermal properties. The addition of the ester group and the specific arrangement in phenyl 4-phenylbenzoate are what give it the potential to be a liquid crystal, a property that the more symmetric p-terphenyl lacks. Compared to 6CB, which has a flexible alkyl chain, the rigid, all-aromatic structure of phenyl 4-phenylbenzoate would be expected to result in a much higher melting point.
Advanced Insights: What the DSC Curve Really Tells You
A Senior Application Scientist looks beyond the peak temperature. The shape and quality of the DSC curve provide deeper insights into the material's nature.
Purity Analysis: The presence of impurities broadens the melting peak and depresses the melting temperature. This phenomenon is described by the van't Hoff equation. Specialized software can analyze the shape of the melting endotherm to quantify the purity of materials that are >98.5 mol% pure, a method standardized by ASTM E928. [6]A sharp, symmetric melting peak is a strong indicator of high purity.
Polymorphism: If a substance can exist in multiple crystalline forms (polymorphs), the DSC curve may show complex behavior. For instance, an unstable polymorph might melt at one temperature, followed immediately by an exothermic peak as it recrystallizes into a more stable form, which then melts at a higher temperature. The cooling rate can significantly influence which polymorph is formed.
Thermal History: As demonstrated in the protocol, the first and second heating scans can differ significantly. The second scan is preferred for material characterization because the controlled cooling step creates a consistent starting point, erasing the "memory" of how the material was previously handled.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the thermal characterization of materials like phenyl 4-phenylbenzoate. A well-designed DSC experiment, grounded in established protocols and standards, provides far more than just melting points. It offers a detailed fingerprint of a material's phase behavior, purity, and stability.
By understanding the expected thermal signature of phenyl 4-phenylbenzoate and rigorously comparing it to well-characterized analogues such as p-terphenyl and 6CB, researchers can efficiently place their findings in the proper scientific context. This comparative approach not only validates experimental results but also deepens our fundamental understanding of the intricate relationship between molecular structure and macroscopic thermal properties, accelerating the development of next-generation materials.
References
Ujiie, S., Maekawa, K., Takahashi, S., & Iimura, K. (2006). Phase Transitions of Liquid Crystalline Polymethacrylates having 4-(4-Substituted Phenylazo)phenyl Benzoate in a Mesogenic Side Chain. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 237(1), 245-253. [Link]
Shabade, V. B., Mainak, A. R., Kewate, P. S., Mane, K. G., & Pujari, S. R. (2025). DSC curves of p-terphenyl containing various amounts of perylene. ResearchGate. [Link]
Instrument Specialists Inc. (n.d.). DSC Differential Scanning Calorimetry. [Link]
Kresse, H., & Selbmann, C. (1978). DSC studies on p-(n-alkyl)-p′-cyanobiphenyl (RCB's) and p-(n-alkoxy)-p′-cyanobiphenyl (ROCB's) liquid crystals. Zeitschrift für Physikalische Chemie, 259(4), 775-781. [Link]
ASTM E928-08(2014). (2014). Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]
El-Azhary, A. A., & El-Kariemy, H. (2020). Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Polymers, 12(11), 2537. [Link]
D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]
Chang, S. S. (1983). Heat capacity and thermodynamic properties of p-terphenyl: Study of order- disorder transition by automated high-resolution adiabatic calorimetry. The Journal of Chemical Physics, 79(12), 6229-6236. [Link]
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[1][2] Executive Summary & Immediate Directive Phenyl [1,1'-biphenyl]-4-carboxylate (CAS: 78322-97-1) is a high-molecular-weight aromatic ester used primarily in liquid crystal research and organic synthesis.[1] While it...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Immediate Directive
Phenyl [1,1'-biphenyl]-4-carboxylate (CAS: 78322-97-1) is a high-molecular-weight aromatic ester used primarily in liquid crystal research and organic synthesis.[1] While it does not carry the severe regulatory burden of Polychlorinated Biphenyls (PCBs), it possesses significant aquatic toxicity and persistence characteristics inherent to the biphenyl moiety.
Core Directive:
NEVER dispose of this compound down the drain.[2][3][4]
Segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]
Method of Destruction: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the material's properties. This table synthesizes data for the specific ester and its primary hydrolysis products (Biphenyl-4-carboxylic acid and Phenol), providing a "worst-case" safety profile.[1]
Prevent release to environment; wear nitrile gloves.[1]
Reactivity
Hydrolyzes in strong base/acid to release Phenol
Do not mix with strong oxidizers or concentrated acids in waste.[1]
Pre-Disposal Validation: The Self-Validating System
A "Self-Validating System" in waste management means the protocol includes checks that prevent errors before they propagate.[1]
A. Compatibility Check (The "Bucket" Rule)
Before adding this substance to a waste container, perform a mental or small-scale compatibility check.[1]
The Mechanism: Esters can undergo hydrolysis or transesterification. Mixing this solid with waste streams containing concentrated sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can generate heat and release Phenol (toxic).
Validation Step: Ensure the target waste container pH is between 4–10, or is strictly organic solvent waste with no active reagents.
B. The "Halogen" Decision
Although the molecule contains no halogens (F, Cl, Br, I), its disposal path is dictated by the solvent if it is in solution.
Pure Solid: Classify as Non-Halogenated Organic Solid.
In Solution: If dissolved in Dichloromethane (DCM), the entire mixture is Halogenated Waste . If in Acetone/Ethanol, it is Non-Halogenated .
Disposal Workflows & Protocols
Visual Decision Matrix
The following diagram outlines the logical flow for disposing of Phenyl [1,1'-biphenyl]-4-carboxylate.
Caption: Decision tree for categorizing Phenyl [1,1'-biphenyl]-4-carboxylate waste streams based on physical state and solvent composition.
Hazard Checkboxes: Check "Toxic" and "Irritant."[6]
Segregation: Do not place sharp objects (needles/glass) in this bag unless it is a puncture-proof sharps container.
Sealing: Double-bag if using soft plastic to prevent dust release during transport.[1]
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or rotary evaporator traps.
Solvent Identification: Determine the primary solvent.
Selection:
If solvent is DCM/Chloroform : Use the Halogenated waste carboy.[1]
If solvent is Acetone/Methanol/Ethyl Acetate : Use the Non-Halogenated waste carboy.
Transfer: Use a funnel to prevent spills. Avoid filling the container >90% full (leave headspace for expansion).
Logging: Record the approximate concentration of the phenyl ester on the waste log. Even if it is <1%, the "Biphenyl derivative" nature is relevant for the incineration facility.
Emergency Spill Management
In the event of a spill, immediate containment is necessary to prevent environmental release.
PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If the powder is fine and airborne, use an N95 or P100 respirator.
Containment (Solid):
Do not dry sweep if dust is generated.
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
Scoop the wet material into the Solid Hazardous Waste container.
Containment (Liquid):
Use vermiculite or polypropylene absorbent pads.
Place saturated absorbents into a sealed bag and treat as Solid Hazardous Waste .
Decontamination: Wipe the surface with an ethanol-soaked towel, followed by a soap-and-water wash.[1]
Regulatory Compliance (RCRA & EPA)
While Phenyl [1,1'-biphenyl]-4-carboxylate is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists by its specific CAS, it falls under broader regulations:
RCRA Classification: If the waste exhibits ignitability (flash point <60°C due to solvents), it is D001 . If it contains halogenated solvents, it may carry F-listed codes (e.g., F002).[1]
TSCA Status: Ensure the chemical is listed on your facility's TSCA inventory if used for commercial purposes. For R&D, it is exempt under the R&D exemption but requires strict containment.
Ecological Compliance: Due to the biphenyl structure, this compound is considered an Aquatic Pollutant . Any release to sewer systems is a violation of the Clean Water Act.
References
PubChem. Phenyl [1,1'-biphenyl]-4-carboxylate Compound Summary (CAS 78322-97-1).[5][1] National Library of Medicine. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][7] Available at: [Link]